BenchChemオンラインストアへようこそ!

6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate

Orthogonal protecting groups Solid-phase peptide synthesis Medicinal chemistry intermediates

6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate (CAS 1251009-05-8) is a heterocyclic spiro compound belonging to the 2,6,9-triazaspiro[4.5]decane family, featuring a molecular formula of C₂₀H₂₇N₃O₅ and a molecular weight of 389.45 g/mol. The scaffold incorporates three annular nitrogen atoms, an 8-oxo carbonyl, and two orthogonal carboxylate protecting groups: a tert-butoxycarbonyl (Boc) at position 2 and a benzyloxycarbonyl (Cbz) at position 6.

Molecular Formula C20H27N3O5
Molecular Weight 389.4 g/mol
CAS No. 1251009-05-8
Cat. No. B1528004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate
CAS1251009-05-8
Molecular FormulaC20H27N3O5
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)CN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H27N3O5/c1-19(2,3)28-17(25)22-10-9-20(14-22)13-21-16(24)11-23(20)18(26)27-12-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,24)
InChIKeyALYZEQUHIISTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate (CAS 1251009-05-8): Core Identity and Structural Class


6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate (CAS 1251009-05-8) is a heterocyclic spiro compound belonging to the 2,6,9-triazaspiro[4.5]decane family, featuring a molecular formula of C₂₀H₂₇N₃O₅ and a molecular weight of 389.45 g/mol . The scaffold incorporates three annular nitrogen atoms, an 8-oxo carbonyl, and two orthogonal carboxylate protecting groups: a tert-butoxycarbonyl (Boc) at position 2 and a benzyloxycarbonyl (Cbz) at position 6 . This compound is primarily utilized as a protected synthetic intermediate and building block in medicinal chemistry programs targeting phosphodiesterase inhibitors, kinase inhibitors, and other spirocycle-containing drug candidates [1].

Why Generic Substitution of 6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate Is Not Advisable


Within the 2,6,9-triazaspiro[4.5]decane chemical space, ostensibly similar analogs differ in at least three critical dimensions: the regiochemistry of the oxo group (8-oxo vs. 10-oxo), the number and identity of N-protecting groups (mono-Boc vs. dual Boc/Cbz), and the oxidation state of the piperazine ring (oxo vs. reduced). These differences directly control downstream synthetic accessibility, chemoselectivity in deprotection sequences, and the pharmacological profile of ultimate drug candidates. For example, the 8-oxo carbonyl serves as both a hydrogen-bond acceptor for target engagement and a synthetic handle for reduction or reductive amination [1], while the orthogonal Boc/Cbz pair enables sequential, chemoselective deprotection that is impossible with mono-protected or di-Boc analogs [2]. Consequently, substituting any in-class compound without verifying these structural parameters risks synthetic failure, altered intermediate reactivity, or divergence from validated structure-activity relationships documented in the patent literature [1].

Quantitative Differentiation Evidence for 6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate (CAS 1251009-05-8)


Orthogonal Boc/Cbz Protection vs. Mono-Boc Analog: Enabling Chemoselective Sequential Deprotection

The target compound (CAS 1251009-05-8) carries two chemically orthogonal N-protecting groups: acid-labile Boc (tert-butoxycarbonyl) at position 2 and hydrogenolysis-labile Cbz (benzyloxycarbonyl) at position 6. In contrast, the closest mono-protected analog, tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate (CAS 1160247-09-5), possesses only a single Boc group at position 2, leaving the N6 and N9 secondary amines unprotected . This orthogonality enables sequential, chemoselective deprotection strategies: Boc can be cleaved with TFA or HCl/MeOH without affecting Cbz, while Cbz can be removed via catalytic hydrogenation without disturbing Boc [1]. The mono-Boc analog cannot support such differential deprotection, limiting downstream regioselective functionalization options .

Orthogonal protecting groups Solid-phase peptide synthesis Medicinal chemistry intermediates

8-Oxo vs. 10-Oxo Regioisomer: Differentiated Synthetic Reactivity and Pharmacological Relevance

The target compound places the carbonyl at position 8 of the triazaspiro[4.5]decane scaffold, whereas its regioisomer 6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate (CAS 1251020-61-7) carries the oxo group at position 10 . Both share identical molecular formula (C₂₀H₂₇N₃O₅) and molecular weight (389.45 g/mol) and are sold at comparable purity (97%) from common vendors . However, the 8-oxo isomer positions the carbonyl on the piperazine ring adjacent to the spiro junction, making it the direct precursor for reduction to the fully saturated piperazine system described in patent CN110759922B as a key intermediate (compound VIII) leading to PDE-5 inhibitor compound IX with reported pharmacological activity superior to Avanafil [1]. The 10-oxo isomer places the carbonyl at a more sterically congested position, which may alter reduction kinetics and the conformational properties of downstream products.

Regioisomer differentiation Carbonyl reduction PDE-5 inhibitor scaffold

Total Synthesis Yield Benchmark: Industrial-Scale Three-Step Route to Reduced Analog from 8-Oxo Scaffold

Patent CN110759922B discloses a three-step industrial process in which the 8-oxo-2,6,9-triazaspiro[4.5]decane scaffold (compound VIII, the mono-Boc analog of the target compound) is used as the penultimate intermediate for synthesizing 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylic acid tert-butyl ester (compound I) [1]. The patent reports multiple optimized examples with isolated yields: Example 1 achieved 45.3% overall yield for compound I from compound V-1; Example 2 using p-toluenesulfonyl chloride and Red-Al achieved 70.4% yield for the final reduction step alone [1]. Critically, the patent states that the overall process reaches a total yield of approximately 40% and is specifically designed to be industrially scalable, directly addressing the previously unsolved problem of large-scale triazaspiro[4.5]decane synthesis [1]. No comparable industrial synthesis route has been published for the 10-oxo regioisomer or for non-oxo variants.

Process chemistry Total synthesis yield Industrial scalability

PDE-5 Inhibitor Pharmacological Superiority of Downstream Product vs. Avanafil

Patent CN110759922B explicitly states that compound IX, which is synthesized from the 8-oxo-2,6,9-triazaspiro[4.5]decane scaffold (compound VIII, the mono-Boc analog of the target compound), is a PDE-5 inhibitor with better pharmacological activity than Avanafil (a clinically approved PDE-5 inhibitor with reported Ki of approximately 5 nM) [1][2]. While the patent does not disclose the exact IC₅₀ or Ki value for compound IX, the claim of superiority over a benchmark clinical agent establishes the pharmacological relevance of the 8-oxo triazaspiro scaffold. The target compound (CAS 1251009-05-8), as the orthogonally di-protected variant of compound VIII, provides a more versatile entry point into this therapeutically validated chemical series [1].

PDE-5 inhibition Erectile dysfunction Avanafil comparator

Commercial Availability and Purity: Multiple Qualified Vendors with Consistent Specifications

The target compound (CAS 1251009-05-8) is commercially available from multiple independent vendors with consistent purity specifications. Leyan (Product No. 1108921) supplies the compound at 97% purity in quantities from 1 g to 100 g . CheMenu lists the compound under Catalog No. CM206512 at 97% purity . CymitQuimica (Ref. 10-F601875, sourced from Fluorochem) also lists 97% purity, though the product is currently noted as discontinued at that vendor . In comparison, the 10-oxo regioisomer (CAS 1251020-61-7) is listed at 95% purity by ABCR (Cat. AB511976), representing a 2% lower purity specification . The non-oxo analog (CAS 1160247-10-8) is sold at 97% purity by Aladdin Scientific (Cat. ALA-O627056) [1].

Supply chain Vendor qualification Analytical purity

Molecular Weight and Oxidation State: 8-Oxo Introduction Enables Hydrogen-Bonding Interactions Absent in Reduced Analog

The target compound (C₂₀H₂₇N₃O₅, MW 389.45) differs from its reduced analog 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate (CAS 1160247-10-8, C₂₀H₂₉N₃O₄, MW 375.46) by the presence of the 8-oxo carbonyl [1]. This single atom substitution (O vs. 2H) increases molecular weight by 13.99 g/mol and introduces a hydrogen-bond acceptor (HBA) that is absent in the fully reduced analog. In the context of fragment-based drug design or target engagement, the 8-oxo carbonyl can serve as a critical HBA for kinase hinge-binding motifs or for interactions with the ATP synthase c-subunit, as demonstrated for related 1,3,8-triazaspiro[4.5]decane mPTP inhibitors [2]. The reduced analog lacks this pharmacophoric feature, which may compromise binding affinity in targets where a carbonyl HBA is required.

Hydrogen-bond acceptor Drug-likeness Molecular recognition

Optimal Research and Industrial Application Scenarios for 6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate


PDE-5 Inhibitor Lead Optimization Programs Using Orthogonal Protection for Parallel SAR Exploration

Research groups pursuing next-generation PDE-5 inhibitors beyond Avanafil can leverage the target compound as a key intermediate for divergent parallel synthesis. The orthogonal Boc/Cbz protection allows chemists to selectively deprotect either N2 (via TFA or HCl) or N6 (via hydrogenolysis) and introduce diverse substituents independently at each position. This enables rapid exploration of structure-activity relationships at both nitrogen centers simultaneously, as validated in patent CN110759922B which demonstrates that derivatives of this scaffold (compound IX) exhibit PDE-5 inhibitory activity superior to Avanafil [1]. The 8-oxo carbonyl further provides a synthetic handle for reduction or reductive amination to access additional chemotypes.

Multi-Kilogram Process Development and Scale-Up of Triazaspiro[4.5]decane Building Blocks

Contract development and manufacturing organizations (CDMOs) and process chemistry groups requiring scalable access to triazaspiro[4.5]decane intermediates should prioritize the 8-oxo scaffold. Patent CN110759922B provides a fully exemplified three-step industrial process starting from commercially available 1-tert-butyloxycarbonyl-3-pyrrolidone, achieving an overall yield of approximately 40% at multi-gram to hundred-gram scale [1]. The process uses standard reagents (trimethylsilyl cyanide, methanesulfonyl chloride, lithium aluminum hydride or Red-Al) and avoids chromatographic purification in favor of crystallization and extraction workups, making it directly transferable to pilot-plant scale. No comparable process has been published for the 10-oxo regioisomer.

Kinase Inhibitor Fragment-Based Drug Design Leveraging 8-Oxo Hydrogen-Bond Acceptor

Medicinal chemistry teams engaged in fragment-based or structure-based design of kinase inhibitors can deploy the target compound as a spirocyclic fragment with a built-in hydrogen-bond acceptor (the 8-oxo carbonyl) positioned for interaction with the kinase hinge region. The 1,3,8-triazaspiro[4.5]decane scaffold has demonstrated utility in kinase inhibitor programs, with the carbonyl group providing critical binding interactions [1]. The dual-protected nature of the compound allows for selective elaboration at either nitrogen without disturbing the other protecting group, facilitating fragment growth strategies. The scaffold's demonstrated ability to engage ATP synthase c-subunit [1] further supports its potential for polypharmacology applications in cardio-oncology.

Supply Chain Risk Mitigation Through Multi-Vendor Sourcing of a Standardized Building Block

Procurement teams supporting sustained medicinal chemistry campaigns can mitigate single-source supply risk by sourcing the target compound from multiple qualified vendors. The compound is listed at 97% purity from at least three independent suppliers (Leyan, CheMenu, and historically CymitQuimica/Fluorochem) [1][2], with availability in quantities ranging from 100 mg to 100 g. This multi-vendor landscape contrasts with the 10-oxo regioisomer, which has fewer active listings and lower purity specifications (95%), and the mono-Boc analog, which lacks the synthetic versatility of orthogonal protection. For programs planning 12-24 month research timelines, this supply redundancy reduces the probability of campaign interruption due to vendor stockouts or discontinuations.

Quote Request

Request a Quote for 6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.